3-Oxo-4-(2,3-dihydroxypropyl)-6-chloro-2,3-dihydro-1,4-benzoxazine
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Overview
Description
3-Oxo-4-(2,3-dihydroxypropyl)-6-chloro-2,3-dihydro-1,4-benzoxazine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzoxazine ring, which is known for its stability and reactivity, making it a valuable candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-(2,3-dihydroxypropyl)-6-chloro-2,3-dihydro-1,4-benzoxazine typically involves the reaction of 6-chloro-2,3-dihydro-1,4-benzoxazine with an appropriate oxidizing agent to introduce the oxo group at the 3-position. The dihydroxypropyl group can be introduced through a subsequent reaction with a suitable dihydroxy compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-(2,3-dihydroxypropyl)-6-chloro-2,3-dihydro-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups present.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while substitution reactions can introduce various functional groups in place of the chlorine atom .
Scientific Research Applications
3-Oxo-4-(2,3-dihydroxypropyl)-6-chloro-2,3-dihydro-1,4-benzoxazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 3-Oxo-4-(2,3-dihydroxypropyl)-6-chloro-2,3-dihydro-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The compound’s oxo and dihydroxypropyl groups play crucial roles in its reactivity and binding affinity to target molecules. These interactions can modulate various biological processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-(2,3-dihydroxypropyl)-2-ethyl-2H-1,4-benzoxazin-3(4H)-one: Similar structure but with a bromine atom and an ethyl group.
Rivaroxaban: A factor Xa inhibitor with a related benzoxazine structure used in anticoagulant therapy.
Uniqueness
3-Oxo-4-(2,3-dihydroxypropyl)-6-chloro-2,3-dihydro-1,4-benzoxazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
52042-27-0 |
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Molecular Formula |
C11H12ClNO4 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
6-chloro-4-(2,3-dihydroxypropyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H12ClNO4/c12-7-1-2-10-9(3-7)13(4-8(15)5-14)11(16)6-17-10/h1-3,8,14-15H,4-6H2 |
InChI Key |
XDCFGLSPLPULQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(CO)O |
Origin of Product |
United States |
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